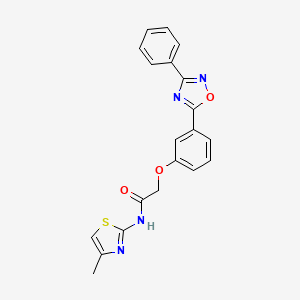
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as OTD-002, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is believed to work through multiple pathways. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the expression of genes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease inflammation. Additionally, it has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown low toxicity in animal studies. However, its efficacy in treating diseases in humans is still unknown, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, it may have potential therapeutic benefits in other diseases such as diabetes and cardiovascular disease. Further research is needed to determine its safety and efficacy in humans and to identify its optimal dosage and administration.
Métodos De Síntesis
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is synthesized through a multistep process that involves the reaction of o-tolyl hydrazine with 2-chlorobenzoyl chloride to form 3-(o-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-bromoacetophenone to obtain N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide. Finally, the compound is converted to N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide through a reaction with benzoyl chloride.
Aplicaciones Científicas De Investigación
N-(4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide has shown promising results in scientific research for its potential therapeutic benefits in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy in treating diseases such as breast cancer, lung cancer, colon cancer, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-7-5-6-10-19(15)20-24-22(27-25-20)17-11-13-18(14-12-17)23-21(26)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYCQVURENOTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)



![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)


![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)



![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)